molecular formula C7H7NO4 B3050729 2-(Hydroxymethyl)-6-nitrophenol CAS No. 28177-71-1

2-(Hydroxymethyl)-6-nitrophenol

Cat. No.: B3050729
CAS No.: 28177-71-1
M. Wt: 169.13 g/mol
InChI Key: OKKDBJKYHHXINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-6-nitrophenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxymethyl group (-CH₂OH) and a nitro group (-NO₂) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxymethyl)-6-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2-(hydroxymethyl)phenol. The reaction typically uses nitric acid as the nitrating agent under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration processes. These processes are optimized for yield and purity, employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)-6-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-4-nitrophenol
  • 2-(Hydroxymethyl)-5-nitrophenol
  • 2-(Hydroxymethyl)-3-nitrophenol

Uniqueness

2-(Hydroxymethyl)-6-nitrophenol is unique due to the specific positioning of the hydroxymethyl and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(hydroxymethyl)-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKDBJKYHHXINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571469
Record name 2-(Hydroxymethyl)-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28177-71-1
Record name 2-(Hydroxymethyl)-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-6-nitrophenol
Reactant of Route 2
2-(Hydroxymethyl)-6-nitrophenol
Reactant of Route 3
2-(Hydroxymethyl)-6-nitrophenol
Reactant of Route 4
Reactant of Route 4
2-(Hydroxymethyl)-6-nitrophenol
Reactant of Route 5
Reactant of Route 5
2-(Hydroxymethyl)-6-nitrophenol
Reactant of Route 6
Reactant of Route 6
2-(Hydroxymethyl)-6-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.